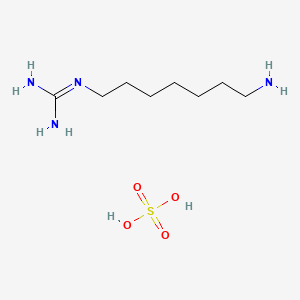

GC7 Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor . It plays a key role in protein synthesis, specifically in the elongation of polypeptide chains . Its activity is critically dependent on hypusination, a post-translational modification of a specific lysine residue .

Molecular Structure Analysis

The molecular formula of GC7 Sulfate is C8H22N4O4S . It has a molecular weight of 270.35 .Chemical Reactions Analysis

GC7 Sulfate inhibits the activation of eukaryotic translation initiation factor 5A2 (eIF5A2) by inhibiting DHS activity . It reduces the cell population in the G1-phase of the cell cycle by 42% and increases the number of cells in the S-phase by 44% .Physical And Chemical Properties Analysis

GC7 Sulfate is a solid, white to off-white compound .科学的研究の応用

Inhibition of Hypusination Process

GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane (GC7), is known to be an efficient inhibitor of the hypusination process . Hypusination is a post-translational modification of a specific lysine residue carried out by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH) . This process is critical for the activity of translation factor 5A (eIF5A), a protein involved in protein synthesis .

Cancer Research

GC7 Sulfate has been found to be overexpressed in several types of cancer . It is involved in diseases such as HIV-1 infection, malaria, and diabetes . Therefore, the development of inhibitors targeting the hypusination process, such as GC7 Sulfate, is considered a promising therapeutic strategy .

Design of New Hypusination Inhibitors

Research has been conducted to understand the binding mechanism of GC7 to DHS, which could provide insights for the design of new and more specific DHS inhibitors . This research could potentially lead to the development of more effective treatments for diseases associated with overexpression of eIF5A .

Enhancing Cisplatin Sensitivity

GC7 Sulfate has been found to enhance the sensitivity of oral cancer cells to cisplatin, a chemotherapy drug . This is achieved through the inhibition of the STAT3 signaling pathway and inactivation of eIF5A2 . This suggests that GC7 Sulfate could potentially be used to improve the efficiency and safety of cisplatin-based chemotherapy in advanced or recurrent oral squamous cell carcinoma (OSCC) patients .

Preventing the Epithelial-Mesenchymal Transition

GC7 Sulfate has been found to prevent the epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This is usually associated with cancer progression and metastasis .

Therapeutic Efficacy of Doxorubicin

GC7 Sulfate has been found to enhance the therapeutic efficacy of doxorubicin, a chemotherapy drug, by inhibiting the activation of eIF5A2 . This suggests that GC7 Sulfate could potentially be used to improve the effectiveness of doxorubicin in the treatment of hepatocellular carcinoma .

作用機序

Target of Action

GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .

Mode of Action

GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .

Biochemical Pathways

The inhibition of DHPS by GC7 Sulfate affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .

Result of Action

The inhibition of DHPS by GC7 Sulfate leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of GC7 Sulfate can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .

Action Environment

The effectiveness of GC7 Sulfate can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(7-aminoheptyl)guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDOWYFCKAAANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GC7 Sulfate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)